2-{2-bromo-6-ethoxy-4-[(phenylamino)methyl]phenoxy}-N-tert-butylacetamide
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Overview
Description
2-{2-bromo-6-ethoxy-4-[(phenylamino)methyl]phenoxy}-N-tert-butylacetamide is a complex organic compound with a molecular formula of C21H27BrN2O3. This compound is characterized by its unique structure, which includes an anilinomethyl group, a bromo-ethoxyphenoxy moiety, and a tert-butylacetamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-{2-bromo-6-ethoxy-4-[(phenylamino)methyl]phenoxy}-N-tert-butylacetamide typically involves multiple steps. The synthetic route often starts with the preparation of the anilinomethyl intermediate, followed by the introduction of the bromo-ethoxyphenoxy group through a substitution reaction. The final step involves the formation of the tert-butylacetamide group under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-{2-bromo-6-ethoxy-4-[(phenylamino)methyl]phenoxy}-N-tert-butylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromo-ethoxyphenoxy moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{2-bromo-6-ethoxy-4-[(phenylamino)methyl]phenoxy}-N-tert-butylacetamide is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-bromo-6-ethoxy-4-[(phenylamino)methyl]phenoxy}-N-tert-butylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
When compared to similar compounds, 2-{2-bromo-6-ethoxy-4-[(phenylamino)methyl]phenoxy}-N-tert-butylacetamide stands out due to its unique combination of functional groups. Similar compounds include:
- 2-[4-(anilinomethyl)-2-chloro-6-ethoxyphenoxy]-N-(tert-butyl)acetamide
- 2-[4-(anilinomethyl)-2-fluoro-6-ethoxyphenoxy]-N-(tert-butyl)acetamide
These compounds share structural similarities but differ in their halogen substituents, which can significantly impact their chemical properties and applications.
Properties
Molecular Formula |
C21H27BrN2O3 |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
2-[4-(anilinomethyl)-2-bromo-6-ethoxyphenoxy]-N-tert-butylacetamide |
InChI |
InChI=1S/C21H27BrN2O3/c1-5-26-18-12-15(13-23-16-9-7-6-8-10-16)11-17(22)20(18)27-14-19(25)24-21(2,3)4/h6-12,23H,5,13-14H2,1-4H3,(H,24,25) |
InChI Key |
IQONWZHODANIIE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC=CC=C2)Br)OCC(=O)NC(C)(C)C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC=CC=C2)Br)OCC(=O)NC(C)(C)C |
Origin of Product |
United States |
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